Tirbanibulin mesylate

Descripción general

Descripción

El mesilato de tirbanibulina es un compuesto químico sintético conocido por su acción inhibitoria dual sobre la quinasa Src y la polimerización de tubulina. Se utiliza principalmente para el tratamiento tópico de la queratosis actínica, una condición precancerosa de la piel caracterizada por parches ásperos y escamosos en la piel debido a la exposición prolongada al sol . El mesilato de tirbanibulina se comercializa con el nombre de marca Klisyri y fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos en diciembre de 2020 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del mesilato de tirbanibulina implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Formación del núcleo de piridinil acetamida: Esto implica la reacción de 2-cloropiridina con acetamida en condiciones básicas.

Introducción del residuo de bencilamina: El grupo bencilamina se introduce mediante una reacción de sustitución nucleofílica.

Ensamblaje final y purificación: El compuesto final se purifica mediante técnicas cromatográficas para obtener mesilato de tirbanibulina en su forma pura.

Métodos de producción industrial

La producción industrial del mesilato de tirbanibulina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimiza el uso de reactivos peligrosos. El producto final se somete a rigurosos controles de calidad para garantizar su eficacia y seguridad para el uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones

El mesilato de tirbanibulina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como hidróxido de sodio y ácido clorhídrico para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del mesilato de tirbanibulina, que se estudian por sus potenciales aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Treatment of Actinic Keratosis

Tirbanibulin mesylate is primarily indicated for the treatment of actinic keratosis. Clinical trials have demonstrated its efficacy compared to traditional therapies:

- Efficacy : In pivotal phase 3 trials, complete clearance of actinic keratosis lesions was achieved in 49% of patients treated with tirbanibulin after five days of once-daily application .

- Safety Profile : The most common adverse effects included erythema (91%), scaling (82%), and application-site pain (10%) .

| Study | Complete Clearance (%) | Partial Clearance (%) | Adverse Effects |

|---|---|---|---|

| Phase 3 Trial 1 | 49% | 72% | Erythema, scaling |

| Phase 3 Trial 2 | 54% | 76% | Application-site pain |

Potential in Oncology

While tirbanibulin has not yet been approved as an anticancer agent due to insufficient efficacy in clinical trials, ongoing research is exploring its derivatives for potential cancer treatments. Modifications to the core structure have shown promise in enhancing anticancer activity:

- Structure-Activity Relationship Studies : Recent studies have synthesized various tirbanibulin derivatives, revealing that specific modifications can improve cellular potency and pharmacokinetic profiles . Notably, derivatives modified with fluorine at the para position of the benzylamine moiety exhibited favorable characteristics.

Real-Life Studies

Recent real-life studies have corroborated clinical trial findings. For instance, a retrospective case review reported significant lesion reduction in patients treated with tirbanibulin ointment for actinic keratosis on upper extremities .

Ongoing Research

Research continues to explore the full potential of this compound:

Mecanismo De Acción

El mesilato de tirbanibulina ejerce sus efectos inhibiendo la polimerización de tubulina y la actividad de la quinasa Src. La polimerización de tubulina es esencial para la formación de microtúbulos, que son cruciales para la división celular. Al inhibir este proceso, el mesilato de tirbanibulina interrumpe el ciclo celular, lo que lleva al arresto del ciclo celular y la apoptosis. La quinasa Src participa en varios procesos celulares, incluida la proliferación, la supervivencia y la metástasis. La inhibición de la quinasa Src por el mesilato de tirbanibulina mejora aún más sus efectos antiproliferativos y antitumorales .

Comparación Con Compuestos Similares

Compuestos similares

5-Fluorouracilo: Un tratamiento tópico para la queratosis actínica que funciona inhibiendo la timidilato sintasa, lo que lleva a la muerte celular.

Ingenol mebutato: Otro tratamiento tópico para la queratosis actínica que induce la muerte celular a través de la necrosis y la apoptosis.

Unicidad del mesilato de tirbanibulina

El mesilato de tirbanibulina es único debido a su doble mecanismo de acción, dirigido tanto a la polimerización de tubulina como a la quinasa Src. Esta doble inhibición da como resultado un efecto antiproliferativo más completo en comparación con otros tratamientos que se dirigen a una sola vía .

Actividad Biológica

Tirbanibulin mesylate, an FDA-approved microtubule-targeting agent (MTA), has emerged as a significant treatment for actinic keratosis (AK), a precancerous skin condition. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Tirbanibulin exerts its biological effects primarily through two mechanisms:

- Microtubule Inhibition : Tirbanibulin binds to β-tubulin, inhibiting tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase, preventing mitosis and promoting apoptosis in proliferating cells .

- Src Kinase Inhibition : It acts as a non-ATP-competitive inhibitor of Src tyrosine kinase, which is involved in various signaling pathways related to cell growth and survival. By disrupting the microtubule network, tirbanibulin indirectly downregulates Src signaling, further enhancing its antiproliferative effects .

Clinical Efficacy

Tirbanibulin has demonstrated significant efficacy in clinical trials for treating AKs. The following table summarizes key findings from pivotal studies:

| Study Phase | Treatment Duration | Complete Clearance Rate | Partial Clearance Rate | Adverse Events |

|---|---|---|---|---|

| Phase 2 | 5 days | 43% | - | Mild local reactions |

| Phase 3 Trial 1 | 5 days | 44% | 72% | Erythema, scaling |

| Phase 3 Trial 2 | 5 days | 54% | - | Application site pain |

| Real-world Study | 5 days | ~50% | ~66% | Mild reactions |

In these studies, tirbanibulin ointment was applied once daily for five consecutive days. The pooled data from two phase 3 trials indicated that complete clearance was achieved in approximately 49% of patients treated with tirbanibulin compared to only 9% in the vehicle group .

Case Studies

Several case studies have highlighted tirbanibulin's effectiveness and safety in real-world applications:

- Case Study A : A patient with multiple AK lesions showed significant improvement after five days of treatment with tirbanibulin, achieving complete clearance by day 57. The patient reported only mild desquamation during treatment .

- Case Study B : Another patient treated with tirbanibulin experienced a notable reduction in lesions as early as day 8, supporting its rapid action profile. Local reactions were transient and well-tolerated .

Safety Profile

The safety profile of tirbanibulin is favorable compared to other treatments for AKs. Common adverse events include:

Propiedades

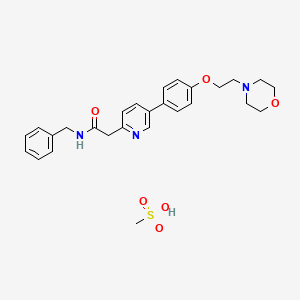

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSYRKUPDSSTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080645-95-9 | |

| Record name | Tirbanibulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIRBANIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.